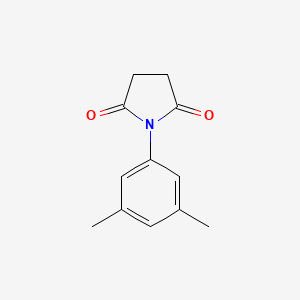

1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSLUHREGCXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37010-48-3 | |

| Record name | 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzoyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from a suitable solvent.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Aryl-substituted pyrrolidine-2,5-diones differ primarily in the substituents on the phenyl ring. Key examples include:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂): Enhance lipophilicity and bioactivity in specific contexts (e.g., fungicidal activity in 1-(3,5-dichlorophenyl) analogs ). Hydrophilic groups (e.g., OH, NH₂): May enhance binding to polar targets (e.g., GABA-transaminase or neurotransmitter receptors) .

- Molecular Weight and LogP :

- The dichlorophenyl derivative (MW = 244.08) has higher lipophilicity (logP ~2.8) compared to the dimethylphenyl analog (estimated logP ~2.2), influencing membrane permeability and tissue distribution.

Biological Activity

1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione, also known by its CAS number 37010-48-3, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2, with a molecular weight of approximately 203.24 g/mol. The compound features a pyrrolidine ring with a dione functional group and a dimethylphenyl substituent, which contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain analogs led to cell cycle arrest at the G1/S phase and increased apoptosis rates in MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10 | Induces apoptosis and cell cycle arrest |

| Compound 5i | MCF-7 | 3 | Dual EGFR/VGFR2 inhibition |

| Compound 9e | A549 | 8 | Induces DNA fragmentation |

Anti-inflammatory Activity

In addition to anticancer effects, pyrrolidine derivatives have demonstrated anti-inflammatory properties. A study assessed the ability of these compounds to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced cytokine production .

Table 2: Anti-inflammatory Activity of Pyrrolidine Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | IL-6: 50% | 50 |

| Compound X | TNF-α: 60% | 100 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest by modulating cyclin-dependent kinases (CDKs), thereby preventing cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis via the intrinsic pathway by activating caspases and increasing the expression of pro-apoptotic proteins .

- Cytokine Modulation : The compound appears to interfere with signaling pathways involved in inflammation, leading to decreased levels of inflammatory cytokines.

Case Studies

Several case studies have explored the efficacy of pyrrolidine derivatives in preclinical models:

- Study on MCF-7 Cells : A detailed investigation revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

- Inflammation Model : Another study utilized a lipopolysaccharide (LPS)-induced inflammation model in mice. Administration of the compound led to reduced swelling and lower levels of inflammatory markers compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.